molecular formula C13H9ClF4N2O2 B10902811 Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B10902811
M. Wt: 336.67 g/mol
InChI Key: MOZOWZLULVEUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group, a chlorofluorobenzyl group, and a methyl ester group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Chlorofluorobenzyl Group: This step involves the reaction of the pyrazole intermediate with 2-chloro-4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems for monitoring and controlling the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigating its potential therapeutic effects in treating diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-chloro-4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chlorofluorobenzyl group provides specific binding interactions with molecular targets.

This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C13H9ClF4N2O2

Molecular Weight

336.67 g/mol

IUPAC Name

methyl 1-[(2-chloro-4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H9ClF4N2O2/c1-22-12(21)10-5-11(13(16,17)18)20(19-10)6-7-2-3-8(15)4-9(7)14/h2-5H,6H2,1H3

InChI Key

MOZOWZLULVEUKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=C1)C(F)(F)F)CC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.